N-[1-(4-fluorophenyl)ethyl]-1-methyl-2-oxopyridine-4-carboxamide
Description
N-[1-(4-fluorophenyl)ethyl]-1-methyl-2-oxopyridine-4-carboxamide is a synthetic organic compound characterized by its unique structure, which includes a fluorophenyl group, a pyridine ring, and a carboxamide functional group
Properties
IUPAC Name |
N-[1-(4-fluorophenyl)ethyl]-1-methyl-2-oxopyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN2O2/c1-10(11-3-5-13(16)6-4-11)17-15(20)12-7-8-18(2)14(19)9-12/h3-10H,1-2H3,(H,17,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJOQPTFICLHPDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)F)NC(=O)C2=CC(=O)N(C=C2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(4-fluorophenyl)ethyl]-1-methyl-2-oxopyridine-4-carboxamide typically involves multi-step organic reactions One common synthetic route starts with the preparation of 4-fluoroacetophenone, which is then subjected to a Friedel-Crafts acylation to introduce the pyridine ring
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Step 1: Preparation of 4-fluoroacetophenone
Reagents: 4-fluorobenzoyl chloride, ethyl acetate
Conditions: Anhydrous aluminum chloride as a catalyst, reflux
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Step 2: Friedel-Crafts Acylation
Reagents: Pyridine, acetic anhydride
Conditions: Anhydrous conditions, controlled temperature
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Step 3: Amidation
Reagents: Ammonia or primary amines
Conditions: Room temperature, solvent such as dichloromethane
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
N-[1-(4-fluorophenyl)ethyl]-1-methyl-2-oxopyridine-4-carboxamide can undergo various chemical reactions, including:
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Oxidation: : The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reagents: Potassium permanganate, chromium trioxide
Conditions: Acidic or basic medium, controlled temperature
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Reduction: : Reduction reactions can be used to modify the carbonyl group or the aromatic ring.
Reagents: Sodium borohydride, lithium aluminum hydride
Conditions: Anhydrous conditions, low temperature
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Substitution: : Electrophilic or nucleophilic substitution reactions can introduce new substituents on the aromatic ring.
Reagents: Halogens, alkylating agents
Conditions: Solvent such as acetonitrile, catalysts like iron(III) chloride
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[1-(4-fluorophenyl)ethyl]-1-methyl-2-oxopyridine-4-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which N-[1-(4-fluorophenyl)ethyl]-1-methyl-2-oxopyridine-4-carboxamide exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target molecules.
Comparison with Similar Compounds
Similar Compounds
- N-[1-(4-chlorophenyl)ethyl]-1-methyl-2-oxopyridine-4-carboxamide
- N-[1-(4-bromophenyl)ethyl]-1-methyl-2-oxopyridine-4-carboxamide
- N-[1-(4-methylphenyl)ethyl]-1-methyl-2-oxopyridine-4-carboxamide
Uniqueness
N-[1-(4-fluorophenyl)ethyl]-1-methyl-2-oxopyridine-4-carboxamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it a valuable compound for various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
